An In-Depth Technical Guide to the Physical Properties of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid
An In-Depth Technical Guide to the Physical Properties of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid
This guide provides a comprehensive overview of the known and predicted physical properties of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, a derivative of L-glutamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the characterization of N-acyl amino acids.
Introduction: Understanding the Molecular Landscape
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-dodecanoyl-L-glutamine, belongs to the growing class of N-acyl amino acids (NAAs). These amphiphilic molecules, comprising a fatty acid linked to an amino acid via an amide bond, are emerging as significant players in various physiological processes.[1][2] The unique structure of N-dodecanoyl-L-glutamine, featuring a 12-carbon acyl chain (dodecanoyl) attached to the alpha-amino group of L-glutamine, imparts specific physicochemical characteristics that are crucial for its behavior in both chemical and biological systems.
The glutamine component provides a polar head group with a carboxylic acid and a carbamoyl (amide) functional group, while the dodecanoyl chain introduces a long, nonpolar hydrocarbon tail. This duality governs its solubility, aggregation behavior, and potential interactions with biological membranes and proteins. This guide will delve into the specific physical properties of this molecule, offering a foundational understanding for its application in research and development.
Core Physical and Chemical Properties
While specific experimental data for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid is not extensively documented in publicly accessible literature, we can infer and predict its properties based on its chemical structure and the known behavior of similar N-acyl amino acids.
Molecular Structure and Identity
The fundamental identity of a molecule is defined by its structure and composition.
| Property | Value | Source |
| IUPAC Name | (2S)-4-carbamoyl-2-dodecanamidobutanoic acid | - |
| Molecular Formula | C₁₇H₃₂N₂O₄ | - |
| Molecular Weight | 328.4 g/mol | - |
| CAS Number | 109570-04-9 | - |
| SMILES | CCCCCCCCCCCC(=O)NC(=O)O | - |
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted through computational models. These values provide valuable estimates for experimental design.
| Property | Predicted Value | Notes |
| Melting Point | Data not available. Expected to be a solid at room temperature. The melting point of N-acyl L-amino acids generally increases with the size of the amino acid residue.[3] | |
| Boiling Point | Data not available. Likely to decompose at high temperatures before boiling under atmospheric pressure. | |
| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO. The long acyl chain significantly reduces aqueous solubility compared to L-glutamine.[4] | |
| LogP (Octanol-Water Partition Coefficient) | Data not available. Expected to have a positive LogP value, indicating a preference for lipophilic environments. |
Experimental Characterization: A Methodological Approach
The characterization of a novel or sparsely studied compound like (2S)-4-carbamoyl-2-dodecanamidobutanoic acid requires a systematic experimental workflow. The following protocols are based on standard methodologies for N-acyl amino acids and serve as a robust starting point for researchers.
Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid
The synthesis of N-acyl amino acids can be achieved through several routes. A common and effective method involves the acylation of the parent amino acid using an acyl chloride.
Protocol: N-Acylation of L-Glutamine
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Dissolution: Dissolve L-glutamine in an appropriate aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.
-
Acylation: Slowly add dodecanoyl chloride to the chilled reaction mixture with vigorous stirring. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.
-
pH Maintenance: Throughout the addition of dodecanoyl chloride, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of a base. This ensures the amino group remains deprotonated and reactive.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC), to observe the consumption of L-glutamine and the formation of the product.
-
Acidification and Precipitation: Upon completion of the reaction, acidify the mixture to a pH of approximately 2 using a strong acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for N-dodecanoyl-L-glutamine.
Spectroscopic and Chromatographic Analysis
Confirmation of the chemical structure and purity of the synthesized compound is paramount.
Table: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the protons of the dodecanoyl chain (a complex multiplet in the aliphatic region), the glutamine backbone, and the amide protons. The chemical shifts will confirm the connectivity of the molecule. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, and the carbons of the aliphatic chain. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic absorption bands for N-H stretching of the amides, C=O stretching of the carboxylic acid and amides, and C-H stretching of the aliphatic chain. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻). |
| HPLC (High-Performance Liquid Chromatography) | Assessment of purity by observing a single major peak corresponding to the product. |
Biological Context and Potential Significance
While the specific biological functions of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid are not yet well-defined, the broader class of N-acyl amino acids is known to be involved in various signaling pathways.[1] They can act as signaling lipids, modulating the activity of G-protein coupled receptors (GPCRs), ion channels, and other cellular targets.[2]
Glutamine itself is a crucial amino acid involved in a multitude of metabolic processes, including nitrogen transport, gluconeogenesis, and as an energy source for rapidly dividing cells.[5][6] The acylation of glutamine with a fatty acid like dodecanoic acid could potentially alter its metabolic fate and cellular uptake, and may imbue it with novel signaling properties.
Diagram: Potential Biological Roles of N-Acyl Amino Acids
Caption: Potential cellular targets and responses of N-acyl amino acids.
Conclusion and Future Directions
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid represents an intriguing molecule at the intersection of amino acid metabolism and lipid signaling. While a detailed experimental characterization is still needed, this guide provides a solid framework for its synthesis, purification, and analysis based on established principles for N-acyl amino acids. Future research should focus on obtaining precise experimental data for its physical properties and exploring its biological activities to unlock its full potential in fields such as pharmacology and materials science. The methodologies and insights presented here serve as a valuable resource for scientists embarking on the study of this and related compounds.
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